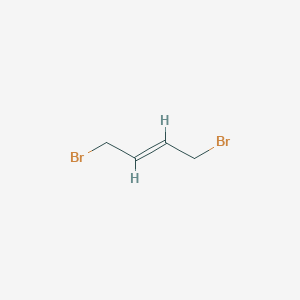

1,4-Dibromo-2-buteno

Descripción general

Descripción

1,4-Dibromo-2-butene is an organic compound with the molecular formula C4H6Br2. It is a colorless to slightly brown crystalline solid that is slightly soluble in water. . It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Aplicaciones Científicas De Investigación

1,4-Dibromo-2-butene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound is used in the synthesis of unsaturated polyethers and other polymeric materials.

Material Science: It is employed in the preparation of materials with specific properties, such as long-range molecular ordering in polymer chains.

Biological Studies: It is used in studies involving the metabolism of halogenated compounds and their effects on biological systems.

Mecanismo De Acción

Target of Action

1,4-Dibromo-2-butene is primarily used as a reagent in the preparation of diaminoalkenes through copper-mediated diamination reactions . It’s also used in the synthesis of various pharmaceutical intermediates .

Mode of Action

1,4-Dibromo-2-butene interacts with its targets through electrophilic addition reactions. For instance, it reacts with atactic poly (2-vinylpyridine), leading to the formation of long-range 3D molecular ordering in polymer chains . This interaction results in changes in the molecular structure of the target, which can influence its function and properties.

Biochemical Pathways

It’s known that the compound plays a role in the synthesis of various pharmaceutical intermediates . The downstream effects of these pathways would depend on the specific intermediates being synthesized and their roles in biological systems.

Pharmacokinetics

Its physical and chemical properties such as its melting point (48-51 °c), boiling point (205 °c), and density (19393 g/mL at 25 °C) can influence its bioavailability .

Result of Action

The molecular and cellular effects of 1,4-Dibromo-2-butene’s action largely depend on the specific reactions it’s involved in. For instance, when it reacts with atactic poly (2-vinylpyridine), it leads to the formation of long-range 3D molecular ordering in polymer chains . This can influence the properties of the resulting polymers.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dibromo-2-butene. For example, it may be sensitive to exposure to light and air . Therefore, it’s typically stored in conditions between 2-8°C to maintain its stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

1,4-Dibromo-2-butene can be synthesized through the bromination of 1,4-butadiene. The reaction involves the addition of bromine (Br2) to 1,4-butadiene in the presence of a solvent such as chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods:

In industrial settings, the production of 1,4-Dibromo-2-butene follows a similar bromination process. The reaction is conducted in large reactors with precise control over temperature and bromine addition to ensure high yield and purity of the product. The crude product is then purified through crystallization and distillation .

Análisis De Reacciones Químicas

Types of Reactions:

1,4-Dibromo-2-butene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, to form addition products.

Elimination Reactions: Under certain conditions, 1,4-Dibromo-2-butene can undergo elimination reactions to form conjugated dienes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents.

Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and hydrogen chloride (HCl) are used.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Substitution: Products include compounds where bromine atoms are replaced by other functional groups.

Addition: Products include dibromoalkanes.

Elimination: Products include conjugated dienes such as 1,3-butadiene.

Comparación Con Compuestos Similares

1,4-Dibromobutane: Similar in structure but lacks the double bond present in 1,4-Dibromo-2-butene.

1,3-Dibromopropane: A shorter chain analog with two bromine atoms on adjacent carbon atoms.

1,6-Dibromohexane: A longer chain analog with two bromine atoms on the terminal carbon atoms.

Uniqueness:

1,4-Dibromo-2-butene is unique due to the presence of a double bond between the second and third carbon atoms, which allows it to participate in a wider range of chemical reactions, including addition and elimination reactions. This structural feature also makes it a valuable intermediate in organic synthesis and polymer chemistry .

Actividad Biológica

1,4-Dibromo-2-butene is a halogenated organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article delves into the compound's biochemical properties, mechanisms of action, and implications for human health and the environment, supported by relevant data and case studies.

Chemical Structure and Properties

1,4-Dibromo-2-butene (CHBr) is characterized by its two bromine atoms attached to a butene backbone. The presence of these halogens significantly influences its reactivity and biological interactions. The compound is known for participating in electrophilic addition reactions, where it interacts with nucleophilic sites on biomolecules, leading to the formation of new carbon-bromine bonds.

Electrophilic Addition Reactions

The primary mechanism through which 1,4-Dibromo-2-butene exerts its biological effects is through electrophilic addition. This process involves the compound acting as an electrophile, reacting with nucleophiles such as amino acids and nucleic acids in proteins and DNA.

Impact on Cellular Processes

- Cell Signaling Pathways : The compound has been shown to influence critical signaling pathways such as MAPK and NF-κB, which are vital for cell survival and proliferation. Disruption in these pathways can lead to altered gene expression and cellular metabolism.

- Oxidative Stress : Exposure to 1,4-dibromo-2-butene can induce oxidative stress in cells. This stress is linked to the upregulation of stress-responsive genes and can lead to cellular damage over time.

- Toxicity : Studies indicate that high doses of 1,4-dibromo-2-butene can result in significant toxic effects, including DNA damage and apoptosis in various animal models. The dosage-dependent response highlights the importance of exposure levels in assessing biological impact.

Animal Studies

Research has demonstrated that exposure to varying doses of 1,4-dibromo-2-butene in laboratory animals leads to different biological outcomes:

- Low Doses : Minimal adverse effects observed; however, slight alterations in metabolic pathways were noted.

- High Doses : Significant oxidative stress was induced, leading to increased rates of apoptosis and DNA damage.

Human Health Implications

The potential health effects of 1,4-dibromo-2-butene are still under investigation. However, its structural similarity to other halogenated compounds raises concerns regarding possible neurotoxic effects and endocrine disruption. Continuous monitoring of exposure levels is essential for understanding its long-term health impacts .

Environmental Impact

The environmental persistence of 1,4-dibromo-2-butene poses risks to ecosystems. Its ability to form stable complexes with various biomolecules can lead to bioaccumulation in aquatic organisms. Studies have indicated that halogenated compounds like this can disrupt aquatic life by altering reproductive and developmental processes .

Summary of Biological Activity

| Property | Description |

|---|---|

| Chemical Structure | CHBr |

| Mechanism of Action | Electrophilic addition; interacts with nucleophiles |

| Cellular Effects | Alters signaling pathways; induces oxidative stress |

| Toxicity | Dose-dependent effects; high doses cause DNA damage and apoptosis |

| Environmental Concerns | Potential for bioaccumulation; disrupts aquatic ecosystems |

Propiedades

IUPAC Name |

(E)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024941 | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

821-06-7, 6974-12-5 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,4-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

128.1 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 1,4-dibromo-2-butene is C4H6Br2, and its molecular weight is 213.9 g/mol.

A: Researchers often utilize 1H NMR and 13C NMR spectroscopy to characterize the structure of 1,4-dibromo-2-butene and its polymers. [] IR spectroscopy is also employed to confirm the structure. [] Computational methods, including Molecular Mechanics (MM) and Molecular Orbital (MO) calculations, can further elucidate conformational preferences and reactivity. []

ANone: Yes, 1,4-dibromo-2-butene exists as both cis and trans isomers.

A: The cis and trans isomers of 1,4-dibromo-2-butene exhibit different reactivity profiles. For instance, in reactions with sodium sulfide (Na2S), cis-1,4-dichloro-2-butene yields 2,5-dihydrothiophene, while trans-1,4-dibromo-2-butene primarily forms 3,4-epithio-1-butene. [] Similarly, trans-1,4-dibromo-2-butene is crucial for synthesizing fully conjugated cyclic compounds with ring sizes ranging from 14 to 26 members. []

ANone: 1,4-Dibromo-2-butene is a versatile reagent used for:

ANone: 1,4-Dibromo-2-butene is a key monomer in the synthesis of various polymers:

ANone: Polymers synthesized from 1,4-dibromo-2-butene can exhibit a range of properties:

ANone: The stereochemistry of 1,4-dibromo-2-butene, particularly the trans isomer, plays a crucial role in controlling the stereoselectivity of various reactions:

ANone: Palladium(0) complexes of 15-membered triolefinic macrocycles synthesized from 1,4-dibromo-2-butene demonstrate catalytic activity in various reactions:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.